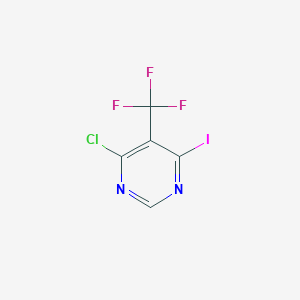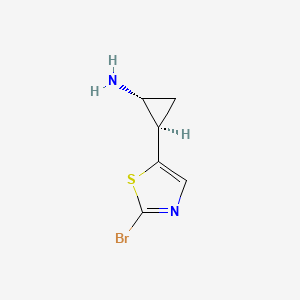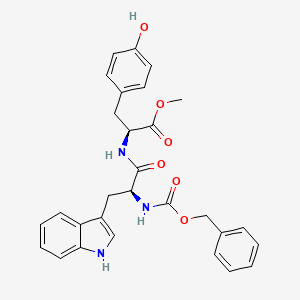
1,2,3-Triazine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Triazine-5-carbonitrile is a heterocyclic compound with the molecular formula C4H2N4. It is part of the triazine family, which is known for its diverse chemical properties and applications. This compound is characterized by a triazine ring, a six-membered ring containing three nitrogen atoms, and a carbonitrile group attached to the fifth position of the ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3-Triazine-5-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of hydrazine hydrate with dicarbonyl compounds can lead to the formation of triazine rings . Another method involves the use of nitriles and amidines, where the nitriles serve as nitrogen sources .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale cyclization reactions. These reactions are typically carried out in the presence of catalysts to enhance the yield and efficiency of the process. The use of transition metal catalysts, such as palladium or copper, is common in these industrial processes .
Chemical Reactions Analysis
Types of Reactions
1,2,3-Triazine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The triazine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of triazine oxides, while reduction can produce triazine amines .
Scientific Research Applications
1,2,3-Triazine-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,2,3-Triazine-5-carbonitrile involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites. The compound’s effects are mediated through pathways involving nitrogen-containing heterocycles, which can interfere with various biological processes .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazine: Another triazine derivative with different nitrogen positioning.
1,3,5-Triazine: Known for its use in herbicides and other industrial applications.
Pyrimidine: A similar six-membered ring compound with two nitrogen atoms
Uniqueness
1,2,3-Triazine-5-carbonitrile is unique due to its specific nitrogen arrangement and the presence of a carbonitrile group. This structure imparts distinct chemical properties and reactivity patterns, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
1260898-17-6 |
|---|---|
Molecular Formula |
C4H2N4 |
Molecular Weight |
106.09 g/mol |
IUPAC Name |
triazine-5-carbonitrile |
InChI |
InChI=1S/C4H2N4/c5-1-4-2-6-8-7-3-4/h2-3H |
InChI Key |
LKIQJYQAFUOZPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN=N1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Phenyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepine](/img/structure/B13086124.png)





![5-Bromo-[1,2,4]triazolo[4,3-a][1,8]naphthyridine](/img/structure/B13086163.png)






